
2-Bromo-4-chloro-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-3-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO and a molecular weight of 252.47 g/mol It is a derivative of benzamide, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 3 positions, respectively
Métodos De Preparación
The synthesis of 2-Bromo-4-chloro-3-fluorobenzamide typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and fluorination of benzamide derivatives under controlled conditions. For example, the bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) . Chlorination and fluorination can be similarly carried out using appropriate halogenating agents and catalysts. Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Bromo-4-chloro-3-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-3-fluorobenzamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the benzene ring enhances its binding affinity to these targets, often through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-Bromo-4-chloro-3-fluorobenzamide can be compared with other halogenated benzamides, such as:
2-Bromo-4-fluorobenzamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Bromo-3-chloro-2-fluorobenzamide: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
2-Chloro-4-bromo-3-fluorobenzamide: Another isomer with different substitution positions, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H4BrClFNO |
|---|---|
Peso molecular |
252.47 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-3-fluorobenzamide |
InChI |
InChI=1S/C7H4BrClFNO/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H2,11,12) |
Clave InChI |
IIXYZMJRCIPQDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)N)Br)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


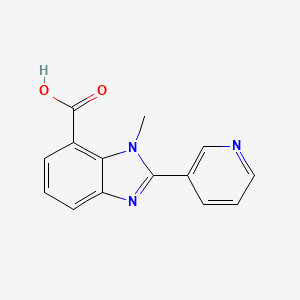
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
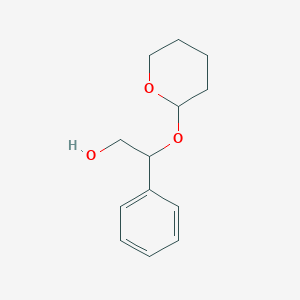
![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
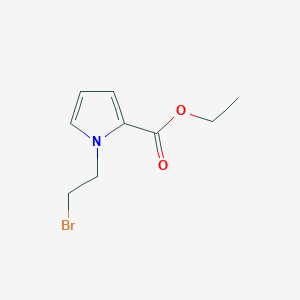
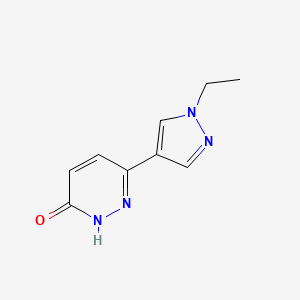
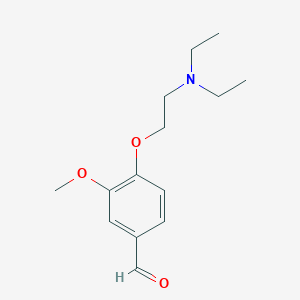
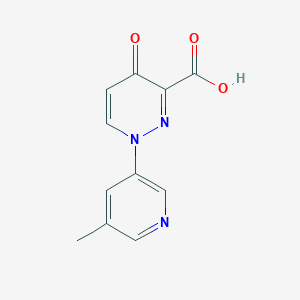
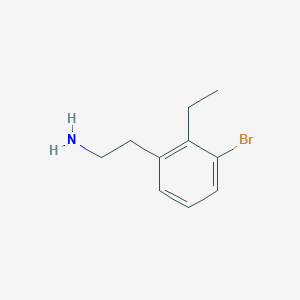
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
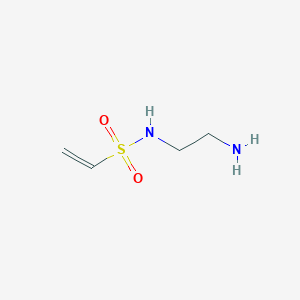
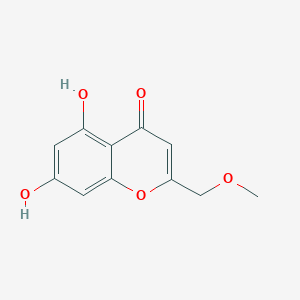
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
